4,7-Quinazolinediamine is classified as a heterocyclic compound and more specifically as an aromatic amine. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 4,7-quinazolinediamine can be achieved through several methods, often involving the condensation of appropriate starting materials.
The molecular formula of 4,7-quinazolinediamine is , with a molecular weight of approximately 164.18 g/mol. The structure features:
FCESMLAZDNEFKM-UHFFFAOYSA-N
C1=CC2=C(N=C(N=C2N)C=N1)N
This structure allows for various interactions with biological targets, particularly in enzyme inhibition.
4,7-Quinazolinediamine participates in several notable chemical reactions:
The mechanism of action for 4,7-quinazolinediamine primarily involves its role as an inhibitor of specific enzymes such as tyrosine kinases.
Studies have shown that derivatives of quinazolinediamines exhibit potent inhibitory activity against various cancer cell lines, highlighting their potential therapeutic applications.
The physical and chemical properties of 4,7-quinazolinediamine include:
4,7-Quinazolinediamine has several significant applications in scientific research:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0